molecular formula C12H11ClFN3O2 B2803351 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide CAS No. 1645531-19-6

2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide

Cat. No.: B2803351
CAS No.: 1645531-19-6
M. Wt: 283.69
InChI Key: IBCSMDXTJVWCAY-UHFFFAOYSA-N
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Description

2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide is a halogenated acetamide derivative featuring a 2-chloro-6-fluorophenyl group and a cyanomethyl substituent. Its structure combines electron-withdrawing groups (chloro, fluoro, and cyano) with an acetamide backbone, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O2/c1-7(18)16-6-11(19)17-10(5-15)12-8(13)3-2-4-9(12)14/h2-4,10H,6H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCSMDXTJVWCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(C#N)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzyl cyanide with acetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved may include disruption of cellular processes or interference with DNA replication.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound shares core structural elements with several acetamide derivatives, as shown in Table 1.

Table 1: Structural and Molecular Comparison

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents
2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide (Target) Not explicitly stated* ~303–439† 2-chloro-6-fluorophenyl, cyanomethyl, acetamide
2-(2-Chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide C₁₁H₁₃ClFNO₂ 245.68 2-chloro-6-fluorophenyl, methoxyethyl
2-Chloro-N-(4-cyanophenyl)acetamide C₉H₇ClN₂O 198.62 4-cyanophenyl, chloroacetamide
2-[(6-tert-Butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide C₂₂H₁₉ClF₃N₄O₂S 438.94 Pyridinyl-thio, trifluoromethyl, tert-butyl

*Inferred from analogs in ; †Estimated range based on similar compounds.

Key Observations :

  • The target compound’s molecular weight likely falls between 303–439 g/mol, depending on substituents.
  • Compared to 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide , the target’s cyanomethyl group increases lipophilicity (higher logP), while the methoxyethyl analog has lower molecular weight and polarity.
  • 2-Chloro-N-(4-cyanophenyl)acetamide lacks the fluorophenyl group but shares a cyano moiety, suggesting divergent reactivity in synthetic applications.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name (Reference) logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
Target Compound* ~2.5–3.0‡ 5–6‡ 1–2‡ ~60–80‡
2-(2-Chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide 1.714 3 1 32.89
N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide Not reported 7 2 ~120

‡Estimated based on structural analogs.

Key Observations :

  • The target compound’s cyanomethyl and halogenated phenyl groups likely increase logP compared to the methoxyethyl analog , enhancing membrane permeability but reducing aqueous solubility.
  • Higher polar surface area (PSA) in triazinoindole derivatives suggests better solubility in polar solvents, whereas the target compound may require formulation optimization for bioavailability.

Biological Activity

2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide. Its chemical structure features a chloro and fluorine substitution on the phenyl ring, which may influence its biological activity through increased lipophilicity and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to 2-acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide. In a screening of various N-(substituted phenyl)-2-chloroacetamides, compounds with halogenated substituents showed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Key Findings:

  • Effective Against: Gram-positive bacteria (e.g., S. aureus, MRSA) and moderately against yeast (Candida albicans).
  • Mechanism: The presence of halogenated groups enhances lipophilicity, facilitating membrane penetration .
Compound TypeActivity Level Against Bacteria
Gram-positive (e.g., S. aureus)High
Gram-negative (e.g., E. coli)Moderate
Yeast (e.g., C. albicans)Moderate

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds suggest that 2-acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide may also exhibit similar effects. Compounds with structural similarities have been shown to inhibit nitric oxide synthase, which is implicated in inflammatory responses .

Research Insights:

  • Inhibition of nitric oxide production can lead to reduced inflammation in various models.
  • Potential for use in treating conditions characterized by excessive inflammation.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures have exhibited anticancer properties. For instance, analogs of chloroacetamides have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis in tumor cells .

Case Study:
A study examined the effects of chloroacetamide derivatives on L1210 leukemia cells, revealing significant cytotoxicity compared to controls. The mechanism of action appears to involve DNA damage and activation of apoptotic pathways .

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